methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate
CAS No.: 1346809-15-1
Cat. No.: VC3308132
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1346809-15-1 |
---|---|
Molecular Formula | C11H11N3O2 |
Molecular Weight | 217.22 g/mol |
IUPAC Name | methyl 1-benzyl-1,2,4-triazole-3-carboxylate |
Standard InChI | InChI=1S/C11H11N3O2/c1-16-11(15)10-12-8-14(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Standard InChI Key | MEYCNTRPZNJCBA-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NN(C=N1)CC2=CC=CC=C2 |
Canonical SMILES | COC(=O)C1=NN(C=N1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Basic Structure
Molecular Structure and Composition
Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate consists of a five-membered 1,2,4-triazole ring with three nitrogen atoms at positions 1, 2, and 4. The compound is characterized by a benzyl substituent attached to the nitrogen at position 1 and a methyl carboxylate group at position 3 of the triazole ring. This specific arrangement of functional groups contributes to its distinctive chemical behavior and reactivity patterns. The molecule represents an important class of heterocyclic compounds that have garnered attention in various scientific disciplines.
Chemical Classification and Identification
The compound is identified by its CAS registry number 1346809-15-1 and product code MFCD19704312 . It belongs to the broader family of 1,2,4-triazole derivatives, which are five-membered heterocyclic compounds containing three nitrogen atoms in a specific arrangement. The presence of both a benzyl group and a methyl carboxylate functionality makes this compound particularly interesting for various chemical applications and transformations. The proper IUPAC nomenclature ensures precise identification in scientific literature and commercial catalogs.
Physical and Chemical Properties
Physical Characteristics
While specific data for methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate is limited in the available literature, we can infer certain properties based on structurally similar compounds. The compound is generally expected to present as a crystalline solid at room temperature. The molecular weight and physical properties are influenced by its heterocyclic structure and the presence of both aromatic and ester functional groups.
Property | Value |
---|---|
CAS Number | 1346809-15-1 |
Molecular Formula | C₁₁H₁₁N₃O₂ |
Molecular Weight | 217.22 g/mol (calculated) |
Physical State | Solid (presumed) |
Storage Recommendation | Cool, dry conditions |
Chemical Reactivity
The chemical reactivity of methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate is primarily determined by its heterocyclic triazole ring and functional groups. The presence of the methyl ester group makes it susceptible to hydrolysis reactions that can convert it to the corresponding carboxylic acid under appropriate conditions. The triazole ring itself possesses a unique electronic structure that influences its behavior in various chemical transformations. The benzyl group attached to N1 can undergo substitution reactions and provides sites for potential modifications.
Synthesis Methods and Preparation
Reaction Conditions
Based on related synthesis methods, the preparation of 1,2,4-triazole derivatives typically involves:
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Condensation reactions at temperatures of 50-80°C (preferably 60°C) for approximately 6 hours
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Ring closure reactions in basic conditions (e.g., sodium hydroxide) with continued reaction for approximately 8 hours
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Neutralization to precipitate intermediate products
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Esterification reactions in methanol under acidic catalysis
These conditions would likely need to be modified and optimized specifically for methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate, particularly to incorporate the benzyl group at the correct position.
Applications and Research Significance
Chemical Research Applications
Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate serves as an important building block in organic synthesis, particularly for the development of more complex heterocyclic compounds. The presence of the methyl ester group provides a reactive site for further functionalization through various transformations, including hydrolysis, amidation, and reduction. These modifications can lead to a diverse array of derivatives with potentially enhanced properties or targeted functionalities for specific applications.
Comparative Analysis with Related Compounds
Structural Comparison with 1,2,3-Triazole Isomers
A key distinction must be made between methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate and its isomeric counterpart, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (CAS 76003-76-4). The primary difference lies in the arrangement of nitrogen atoms within the triazole ring. In the 1,2,3-triazole isomer, the three nitrogen atoms are consecutive in the five-membered ring, whereas in the 1,2,4-triazole, the nitrogen atoms are at positions 1, 2, and 4 .
Chemical Reactivity Differences
The difference in nitrogen arrangement between 1,2,4-triazoles and 1,2,3-triazoles results in distinct electronic distributions within the heterocyclic ring, leading to different chemical behaviors. The 1,2,4-triazole core typically exhibits different acid-base properties and coordination behavior compared to the 1,2,3-triazole isomer. These differences can significantly impact their reactivity patterns in various chemical transformations and their interactions with biological targets.
Research Status and Future Directions
Current Research Gaps
Despite the potential importance of methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate in chemical research, detailed studies specifically focused on this compound appear to be limited in the available literature. There is a notable gap in comprehensive characterization of its physical properties, spectroscopic data, and detailed reaction mechanisms. Future research should address these gaps to fully elucidate the compound's characteristics and potential applications.
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